Molecular Weight Differentiation Relative to Non-Methylated Piperidine Analog
The presence of two methyl substituents on the piperidine ring of the target compound increases its molecular weight by 28.06 Da (13.3%) compared to the non-methylated analog, 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine . This mass difference, coupled with increased lipophilicity from the additional methylene units, affects chromatographic retention behavior, solubility, and membrane permeability in downstream applications.
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 238.76 Da (C₁₃H₁₉ClN₂) |
| Comparator Or Baseline | 2-Chloro-3-[(piperidin-1-yl)methyl]pyridine: 210.70 Da (C₁₁H₁₅ClN₂) |
| Quantified Difference | +28.06 Da (13.3% increase) |
| Conditions | Calculated from molecular formula; vendor-reported values |
Why This Matters
Molecular weight and lipophilicity differences directly impact chromatographic separation, solubility in biological assay media, and passive membrane permeability—critical parameters for hit-to-lead medicinal chemistry campaigns.
